N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolopyrimidines . It has a molecular formula of C17H19N5 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported in several studies . For instance, one method involves the use of MeONa in MeOH to react with 5-amino-1-phenyl-1H-pyrazolo-4-carbonitrile and the appropriate N-substituted isatin .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed based on its InChI code: 1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” include a molecular weight of 135.1267 . The compound appears as a brown solid with a melting point of 183-144°C .Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
One of the primary applications of this compound is in cancer treatment as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical protein that regulates the cell cycle, and its inhibition can prevent the proliferation of cancer cells. The compound has shown promising results in inhibiting CDK2, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Antitumor Activity
The antitumor activity of pyrazolopyrimidine derivatives is another significant application. These compounds have been reported to reduce cell division and induce apoptosis in tumor cells. The structural analogs of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” have been studied for their potential to act as antitumor agents by targeting various key enzymes involved in cancer progression .
Cytotoxic Evaluation
In vitro cytotoxic evaluation of this compound has been conducted against various cancer cell lines. The compound has demonstrated superior cytotoxic activities against specific cell lines, suggesting its potential as a candidate for further optimization as an anticancer agent. It has shown moderate activity against HepG-2 (liver cancer) with IC50 values of 48–90 nM .
Free Radical Scavenging Activity
Apart from its antiproliferative properties, the compound has also been evaluated for its free radical scavenging activity. This is important because free radicals can cause oxidative stress, which is linked to various diseases, including cancer. The compound’s ability to act as an antioxidant adds to its therapeutic potential .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities. These derivatives have been synthesized and evaluated for their anticancer properties, providing a basis for the development of new cancer treatments .
Molecular Modeling Investigations
Molecular modeling investigations have been carried out to understand the interaction of this compound with CDK2 at the molecular level. This helps in the rational design of more potent inhibitors by identifying key interactions and structural requirements for binding to the target enzyme .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP, allowing the molecule to mimic hinge region binding interactions in kinase active sites . This interaction leads to the inhibition of CDK2, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the alteration of various downstream biochemical pathways. The primary pathway affected is the cell cycle progression pathway, where CDK2 plays a crucial role. Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The inhibition of CDK2 by N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-8-13(9-3-1)21-16-14(10-19-21)15(17-11-18-16)20-12-6-4-5-7-12/h1-3,8-12H,4-7H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJEGVWUURTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.